(S)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride
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Description
Synthesis Analysis
The synthesis of similar fluorinated compounds has been reported in the literature. For instance, a simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor . Another method involves direct fluorosulfonylation with fluorosulfonyl radicals .Scientific Research Applications
Synthesis and Characterization
In the realm of synthetic chemistry, the compound has been implicated in the development of new heterocyclic molecules. A study by Murthy et al. (2017) focused on synthesizing and characterizing new molecules with potential applications in non-linear optics and as anticancer agents. Their research highlighted the significance of such compounds in enhancing molecular stability and reactivity, indicating its utility in creating innovative materials and drugs (Murthy et al., 2017).
Chemosensor Development
The compound has also been explored for its applications in developing chemosensors. Maity and Govindaraju (2010) synthesized a pyrrolidine constrained bipyridyl-dansyl conjugate that serves as a selective chemosensor for Al(3+), demonstrating the compound's potential in environmental monitoring and industrial applications (Maity & Govindaraju, 2010).
Pharmaceutical Research
In pharmaceutical research, modifications of pyrrolidine structures, including those similar to "(S)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride," have been investigated for their therapeutic potential. Wang et al. (2011) synthesized pyrrolo[2,3-d]pyrimidine antifolates showing potent antitumor activity, emphasizing the importance of such compounds in drug development (Wang et al., 2011).
Properties
IUPAC Name |
(3S)-3-(4-fluorophenyl)sulfanylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLVMMWEVIZWRO-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1SC2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1SC2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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